3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-{(E)-[3-(ethoxymethyl)-4-methoxyphenyl]methylidene}-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-{(E)-[3-(ethoxymethyl)-4-methoxyphenyl]methylidene}-5-methyl-4H-1,2,4-triazol-4-amine is a complex organic compound that features a combination of pyrazole, triazole, and phenyl groups
Preparation Methods
The synthesis of 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-{(E)-[3-(ethoxymethyl)-4-methoxyphenyl]methylidene}-5-methyl-4H-1,2,4-triazol-4-amine involves multiple steps, starting with the preparation of the pyrazole and triazole intermediates. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydroxide (NaOH) to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The triazole ring can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones
Scientific Research Applications
3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-{(E)-[3-(ethoxymethyl)-4-methoxyphenyl]methylidene}-5-methyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application being investigated .
Comparison with Similar Compounds
Similar compounds include other pyrazole and triazole derivatives, such as:
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole .
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine .
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-{(E)-[3-(ethoxymethyl)-4-methoxyphenyl]methylidene}-5-methyl-4H-1,2,4-triazol-4-amine.
Properties
Molecular Formula |
C20H25N7O4S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(E)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]-1-[3-(ethoxymethyl)-4-methoxyphenyl]methanimine |
InChI |
InChI=1S/C20H25N7O4S/c1-6-31-11-17-9-16(7-8-18(17)30-5)10-21-26-15(4)22-23-20(26)32-12-25-14(3)19(27(28)29)13(2)24-25/h7-10H,6,11-12H2,1-5H3/b21-10+ |
InChI Key |
MZNDEVPURLWSDE-UFFVCSGVSA-N |
Isomeric SMILES |
CCOCC1=C(C=CC(=C1)/C=N/N2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C)OC |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C=NN2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C)OC |
Origin of Product |
United States |
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